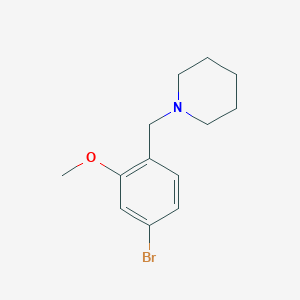
1-(4-Bromo-2-methoxybenzyl)-piperidine
概要
説明
1-(4-Bromo-2-methoxybenzyl)-piperidine is an organic compound that belongs to the class of piperidines, which are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is notable for its bromine and methoxy substituents on the benzyl group, which can significantly influence its chemical properties and reactivity.
準備方法
The synthesis of 1-(4-Bromo-2-methoxybenzyl)-piperidine typically involves several steps, starting with the preparation of the benzyl halide precursor. One common method is the bromination of 2-methoxybenzyl alcohol to yield 4-bromo-2-methoxybenzyl bromide. This intermediate can then undergo a nucleophilic substitution reaction with piperidine to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile to facilitate the substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(4-Bromo-2-methoxybenzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxybenzylpiperidine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Bromo-2-methoxybenzyl)-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs for neurological disorders, is ongoing.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
作用機序
The mechanism of action of 1-(4-Bromo-2-methoxybenzyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
1-(4-Bromo-2-methoxybenzyl)-piperidine can be compared to other similar compounds, such as:
1-(4-Chloro-2-methoxybenzyl)-piperidine: Similar structure but with a chlorine substituent instead of bromine, which can affect its reactivity and biological activity.
1-(4-Bromo-2-hydroxybenzyl)-piperidine:
1-(4-Bromo-2-methoxyphenyl)-piperidine: The benzyl group is replaced with a phenyl group, which can influence the compound’s overall stability and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which can provide distinct advantages in certain chemical reactions and applications.
特性
IUPAC Name |
1-[(4-bromo-2-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-16-13-9-12(14)6-5-11(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGNTNXVJBNOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















